molecular formula C8H10N2OS B14719046 N-(3-Hydroxyphenyl)-N'-methylthiourea CAS No. 21572-57-6

N-(3-Hydroxyphenyl)-N'-methylthiourea

Cat. No.: B14719046
CAS No.: 21572-57-6
M. Wt: 182.25 g/mol
InChI Key: JTMVFTMUBVVPOV-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-N'-methylthiourea is a thiourea derivative characterized by a thiocarbamide (N—C(S)—N) backbone with two substituents: a 3-hydroxyphenyl group (meta-hydroxyphenyl) and a methyl group. The hydroxyl group at the meta position on the phenyl ring introduces hydrogen-bonding capability, which influences its physicochemical properties and biological interactions. Thiourea derivatives are widely studied for their roles in medicinal chemistry (e.g., antimicrobial, anticancer agents) and coordination chemistry due to their ability to act as ligands for metal ions .

Properties

CAS No.

21572-57-6

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-methylthiourea

InChI

InChI=1S/C8H10N2OS/c1-9-8(12)10-6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H2,9,10,12)

InChI Key

JTMVFTMUBVVPOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)-3-methylthiourea typically involves the reaction of 3-hydroxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for 1-(3-hydroxyphenyl)-3-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

1-(3-hydroxyphenyl)-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions or active sites of enzymes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Weight Key Features Biological/Chemical Relevance
N-(3-Hydroxyphenyl)-N'-methylthiourea R1 = 3-hydroxyphenyl, R2 = methyl ~168.2 g/mol Hydrogen-bond donor (OH), moderate logP, potential metal coordination Antimicrobial, enzyme inhibition
N-Methyl-N'-phenylthiourea R1 = phenyl, R2 = methyl 152.2 g/mol Lacks hydroxyl group; higher lipophilicity (logP ~2.5) Limited bioactivity; used in coordination studies
N-(3-Trifluoromethylphenyl)-N'-benzoylthiourea R1 = 3-CF3-phenyl, R2 = benzoyl 325.3 g/mol Electron-withdrawing CF3 group; enhanced stability Antimicrobial, antiurease activity
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea R1 = 3-methoxyphenyl, R2 = 2-Cl-benzoyl 320.8 g/mol Methoxy (electron-donating) vs. hydroxyl; intramolecular H-bonding Structural studies
N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea R1 = 3-methylphenyl, R2 = hydroxyethyl 212.3 g/mol Flexible hydroxyethyl chain; increased solubility Potential drug delivery applications
Key Observations:
  • Hydrogen Bonding: The hydroxyl group in this compound enhances hydrogen-bonding interactions compared to non-hydroxylated analogues (e.g., N-methyl-N'-phenylthiourea). This property is critical in enzyme inhibition and crystal packing .
  • Lipophilicity : Compounds with electron-withdrawing groups (e.g., CF3, Cl) exhibit higher logP values, favoring membrane permeability but reducing solubility. The hydroxyl group in the target compound lowers logP (~1.8–2.0), improving aqueous solubility .
  • Biological Activity : Thioureas with electron-deficient aromatic rings (e.g., trifluoromethyl, nitro) often show enhanced antimicrobial activity. However, the hydroxyl group in the target compound may confer selectivity for targets requiring H-bond interactions, such as urease or kinase enzymes .

Coordination Chemistry and Metal Binding

Thiourea derivatives act as monodentate or bidentate ligands. The hydroxyl group in this compound enables dual binding sites (S and O), unlike analogues with non-coordinating substituents. For example:

  • N-(2-Pyridyl)-N'-methylthiourea () forms stable Cu(I) complexes via pyridyl N and thiourea S coordination.
  • The target compound’s hydroxyl group could facilitate bridging interactions in polynuclear metal complexes, similar to N-(3-ethoxyphenyl)-N'-phenylthiourea (), which forms extended networks via H-bonding .

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